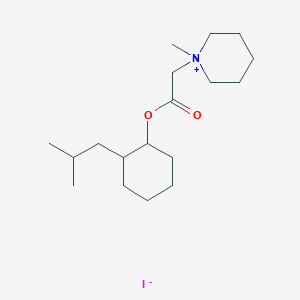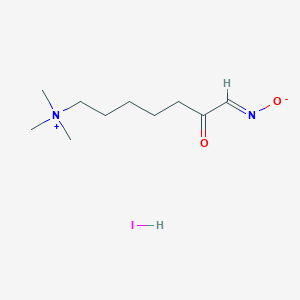
C10H21IN2O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C10H21IN2O2 is an organic molecule that contains iodine, nitrogen, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C10H21IN2O2 can be achieved through several methods. One common approach involves the reaction of an appropriate amine with an iodine-containing reagent under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at a moderate temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial production to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
C10H21IN2O2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine or alcohol.
Scientific Research Applications
C10H21IN2O2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in the development of new biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C10H21IN2O2 exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
C10H21IN2O2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include other iodine-containing organic molecules or amine derivatives.
Uniqueness: The presence of both iodine and nitrogen in the structure of
Properties
Molecular Formula |
C10H21IN2O2 |
|---|---|
Molecular Weight |
328.19 g/mol |
IUPAC Name |
trimethyl-[(7E)-7-oxidoimino-6-oxoheptyl]azanium;hydroiodide |
InChI |
InChI=1S/C10H20N2O2.HI/c1-12(2,3)8-6-4-5-7-10(13)9-11-14;/h9H,4-8H2,1-3H3;1H |
InChI Key |
KXNBGGHUOBDGDT-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+](C)(C)CCCCCC(=O)/C=N/[O-].I |
Canonical SMILES |
C[N+](C)(C)CCCCCC(=O)C=N[O-].I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate](/img/structure/B12627392.png)
![2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-](/img/structure/B12627404.png)
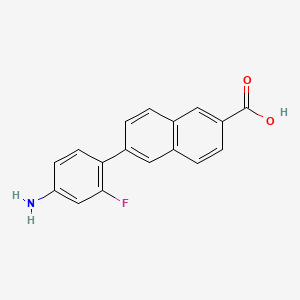

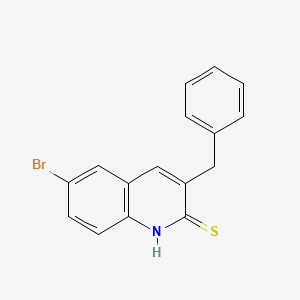
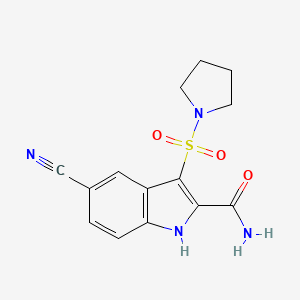
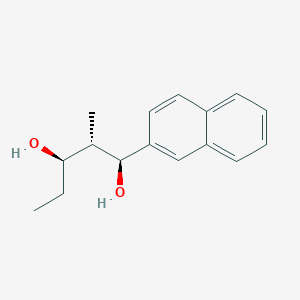
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B12627445.png)
methanone](/img/structure/B12627453.png)
![([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone](/img/structure/B12627454.png)
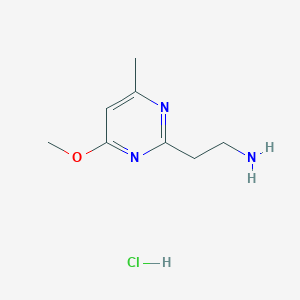
![3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627465.png)
![D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B12627469.png)
